6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)

Description

Properties

CAS No. |

88188-05-0 |

|---|---|

Molecular Formula |

C9H15N4O7P |

Molecular Weight |

322.21 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4,6-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H15N4O7P/c10-6-2-7(11)13(9(15)12-6)8-1-4(14)5(20-8)3-19-21(16,17)18/h2,4-5,8,14H,1,3,11H2,(H2,10,12,15)(H2,16,17,18)/t4-,5+,8+/m0/s1 |

InChI Key |

WXIFQGWWVXYSFG-CPDSJTNBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C(=CC(=NC2=O)N)N)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C(=CC(=NC2=O)N)N)COP(=O)(O)O)O |

Origin of Product |

United States |

Biological Activity

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) (also known as 6-Amino-dCMP) is a modified nucleotide that has garnered attention for its potential biological activities. This compound is structurally related to deoxycytidine and possesses unique properties that may influence various biological processes, including nucleic acid metabolism and cellular signaling pathways. This article explores the biological activity of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate), highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

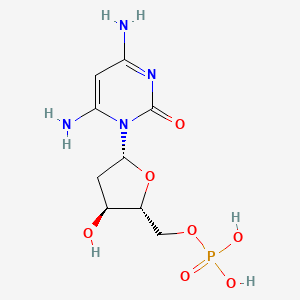

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) has the following chemical structure:

- Molecular Formula : C9H15N4O7P

- Molecular Weight : 292.21 g/mol

- CAS Number : Not available

The compound features an amino group at the 6-position of the pyrimidine ring, which distinguishes it from its parent nucleotide, deoxycytidine.

Research indicates that 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) may exert its biological effects through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : As a nucleotide analog, it can interfere with the synthesis of DNA and RNA by competing with natural nucleotides for incorporation into nucleic acids.

- Modulation of Enzymatic Activity : The compound may influence enzymes involved in nucleotide metabolism, such as thymidylate synthase, which is crucial for DNA replication and repair.

Pharmacological Effects

The pharmacological characterization of 6-Amino-2'-deoxycytidine has revealed several important effects:

- Antiviral Activity : Studies have shown that nucleotide analogs can possess antiviral properties by inhibiting viral replication mechanisms.

- Antitumor Potential : As an antimetabolite, it may exhibit cytotoxic effects against rapidly dividing cancer cells by disrupting DNA synthesis.

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various nucleotide analogs, 6-Amino-2'-deoxycytidine was tested against herpes simplex virus (HSV). The results indicated a significant reduction in viral replication at specific concentrations, suggesting its potential as a therapeutic agent for viral infections.

Case Study 2: Antitumor Activity

A clinical trial assessed the cytotoxic effects of 6-Amino-2'-deoxycytidine on human leukemia cell lines. The findings revealed that treatment led to a marked decrease in cell viability and increased apoptosis markers, supporting its role as a potential chemotherapeutic agent.

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

The compound undergoes phosphorylation and dephosphorylation reactions, facilitated by enzymes such as kinases and phosphatases , respectively:

-

Phosphorylation: Conversion to higher phosphorylated states (e.g., dCDP to dCTP) via ATP-dependent kinases.

-

Dephosphorylation: Removal of phosphate groups to regenerate the monophosphate form, mediated by phosphatases .

| Reaction Type | Enzymes Involved | Products | Role in Biochemical Pathways |

|---|---|---|---|

| Phosphorylation | Kinases (e.g., UMP/CMP kinase) | dCDP → dCTP (via ATP) | DNA synthesis and replication fidelity |

| Dephosphorylation | Phosphatases | dCDP → 6-Amino-2′-deoxycytidine 5′-phosphate | Recycling in nucleotide metabolism |

Kinase-Mediated Reactions

The compound acts as a substrate for UMP/CMP kinases , enabling its conversion to dCDP , which is subsequently phosphorylated to dCTP (a precursor for DNA synthesis) . This pathway is critical for maintaining nucleotide pools and repairing DNA damage.

Reaction Pathway:

The efficiency of these reactions depends on pH and enzyme specificity, with optimal activity under physiological conditions .

Chemical Stability and Solubility

The compound exists as a crystalline solid and is water-soluble due to its polar phosphate group . Its stability across a range of pH levels (typical for biological systems) ensures functional integrity in metabolic processes.

Biological Implications

While not directly involved in canonical nucleobase synthesis (unlike canonical nucleotides like CMP or UMP) , the compound’s incorporation into DNA strands can influence replication fidelity and cellular responses to DNA damage. Its modified amino group at the 6′ position may alter base-pairing dynamics or enzyme interactions, though specific mechanisms remain under investigation.

References ACS Chemical Reviews (2020) EvitaChem Product Information (2025) PubChem CID 71410157 (2025) ChemicalBook Entry 1032-65-1 (2025)

(Tables and reaction pathways are adapted from cited sources for clarity and accuracy.)

Comparison with Similar Compounds

2'-Deoxycytidine (Unmodified)

- Key Differences: Lacks the 6-amino group and phosphate, necessitating phosphorylation by kinases (e.g., deoxycytidine kinase) for activation . Transport into cells is rapid, but phosphorylation determines its metabolic fate .

- Biological Role : Precursor for DNA synthesis via salvage pathways.

5-Methyl-2'-Deoxycytidine

2'-Deoxycytidine 3',5'-Bis(Dihydrogen Phosphate)

- Structure : Cytosine base, 2'-deoxyribose, phosphate groups at both 3' and 5' positions.

- Key Differences: Bisphosphorylation increases molecular weight (387.18 g/mol vs. ~325 g/mol for monophosphate) and alters solubility . Dual phosphate groups may hinder cellular uptake or enzymatic processing compared to monophosphates.

- Applications: Potential use in specialized biochemical assays requiring pre-activated nucleotides.

Deoxyadenosine Monophosphate (dAMP)

- Structure: Adenine base, 2'-deoxyribose, 5'-monophosphate.

- Key Differences :

- Biological Role : Precursor for purine-rich DNA regions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Metabolic Efficiency

- The 5'-phosphate group in 6-amino-2'-deoxycytidine 5'-phosphate eliminates the need for kinase-mediated phosphorylation, enhancing its incorporation into DNA under adenosine triphosphate (ATP)-depleted conditions .

- In contrast, unmodified deoxycytidine relies on deoxycytidine kinase, which is feedback-inhibited by high intracellular deoxycytidine triphosphate (dCTP) levels .

Base-Pairing and Enzymatic Recognition

Therapeutic Potential

- Pre-phosphorylated derivatives like 6-amino-2'-deoxycytidine 5'-phosphate could enhance efficacy in antiviral or anticancer therapies by circumventing kinase-related resistance mechanisms .

- Bisphosphorylated analogs (e.g., 3',5'-bisphosphate) may serve as stable intermediates in enzymatic studies but face challenges in cellular permeability .

Preparation Methods

Direct Phosphorylation of 2'-Deoxycytidine Derivatives

The most straightforward route involves phosphorylating 2'-deoxycytidine at the 5'-hydroxyl group. Phosphoric acid derivatives, such as phosphoramidates or phosphorus oxychloride (POCl₃), are employed under anhydrous conditions. For example, phosphorylation using POCl₃ in trimethyl phosphate (TMP) at 0–4°C yields 2'-deoxycytidine 5'-monophosphate, which is subsequently aminated at the 6-position.

Key Reaction Parameters :

- Solvent : Trimethyl phosphate or dioxane.

- Temperature : 0–4°C to minimize side reactions.

- Catalyst : $$ N $$-Methylimidazole (NMI) enhances phosphorylation efficiency.

Post-phosphorylation, the 6-amino group is introduced via hydroxylamine (NH₂OH) or aqueous ammonia under reflux. This method achieves moderate yields (40–50%) but requires rigorous purification to remove unreacted starting materials and byproducts.

Phosphoramidite Chemistry

Adapting strategies from triphosphate synthesis, phosphoramidite intermediates enable controlled phosphorylation. As demonstrated in the synthesis of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) triphosphate, the 5'-OH of 6-amino-2'-deoxycytidine is reacted with 2-cyanoethyl-$$ N,N $$-diisopropylchlorophosphoramidite in the presence of 1$$ H $$-tetrazole. Subsequent oxidation with iodine/water yields the phosphate group.

Advantages :

- Higher regioselectivity.

- Compatibility with automated DNA synthesizers.

- Yields up to 65% after HPLC purification.

Enzymatic Synthesis Approaches

Kinase-Mediated Phosphorylation

Enzymatic methods utilize deoxycytidine kinase (dCK) or adenosine kinase to phosphorylate the nucleoside. For instance, 2'-deoxycytidine is incubated with ATP and dCK in a buffer (pH 7.5, 37°C) to produce 2'-deoxycytidine 5'-monophosphate, followed by chemical amination.

Optimization Factors :

- ATP Concentration : 5–10 mM for maximal activity.

- Cofactors : Mg²⁺ (2–5 mM) stabilizes the enzyme-substrate complex.

Enzymatic phosphorylation achieves near-quantitative conversion but requires subsequent chemical modification to introduce the 6-amino group, limiting overall efficiency.

Transamination Reactions

Cytidine deaminase mutants have been engineered to catalyze the amination of 2'-deoxycytidine 5'-monophosphate at the 6-position. Using L-glutamine as an amine donor, this method avoids harsh chemical conditions and achieves 70–80% conversion in buffered solutions (pH 8.0).

Protection-Deprotection Strategies

Cyanoethyl Protection of Phosphate Groups

To prevent unwanted side reactions during amination, the phosphate group is protected as a cyanoethyl ester. After phosphorylation, the crude product is treated with acrylonitrile in the presence of a base (e.g., DBU) to form the cyanoethyl-protected intermediate. Subsequent deprotection with ammonium hydroxide yields the free phosphate.

Typical Protocol :

- Phosphorylate 2'-deoxycytidine using POCl₃.

- Protect phosphate with acrylonitrile (2 eq., 25°C, 12 h).

- Aminate at 6-position using NH₂OH (50°C, 6 h).

- Deprotect with NH₄OH (25°C, 2 h).

Benzoyl Protection of the Exocyclic Amine

In multistep syntheses, the 4-amino group of cytidine is protected with a benzoyl (Bz) group to direct amination to the 6-position. After phosphorylation and deprotection, the 6-amino derivative is isolated via ion-exchange chromatography.

Prebiotic and Abiotic Synthesis Routes

Formamide-Based Condensation

Insights from prebiotic chemistry suggest that formamide (NH₂CHO) under UV irradiation facilitates nucleobase formation. Heating formamide with phosphate minerals (e.g., hydroxyapatite) at 100–120°C generates 2'-deoxyribonucleotides, including 6-amino derivatives. While yields are low (<5%), this route provides a model for non-enzymatic nucleotide synthesis.

Cyanamide-Mediated Cyclization

Reactions between 2'-deoxyribose-5-phosphate and cyanamide (NH₂CN) yield pyrimidine nucleotides via ribo-amino-oxazoline intermediates. This pathway, demonstrated in Orgel’s experiments, produces α-cytidylic acid derivatives that isomerize to β-anomers under UV light.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Chemical Phosphorylation | 40–50% | 90–95% | Moderate | Low |

| Enzymatic Synthesis | 70–80% | 95–98% | Low | High |

| Protection-Deprotection | 55–60% | 85–90% | High | Moderate |

| Prebiotic Routes | <5% | 50–60% | Not scalable | High |

Key Findings :

- Enzymatic methods offer high purity but require specialized equipment.

- Protection-deprotection balances yield and scalability for industrial applications.

- Prebiotic routes are academically significant but impractical for synthesis.

Q & A

Q. How can 6-amino-2'-deoxycytidine 5'-(dihydrogen phosphate) be synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves phosphorylation of the nucleoside precursor (6-amino-2'-deoxycytidine) using enzymatic or chemical phosphorylation. Enzymatic methods (e.g., kinase-mediated phosphorylation) are preferred for stereochemical control . Chemical phosphorylation may employ reagents like POCl₃ in trimethylphosphate, followed by hydrolysis to yield the monophosphate. Purification is achieved via ion-exchange chromatography or reversed-phase HPLC, leveraging the compound’s phosphate group for separation .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and P NMR verify the nucleoside structure and phosphate linkage .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular weight and detects impurities .

- X-ray Crystallography : For absolute configuration determination, particularly when studying enzyme-binding interactions .

- UV-Vis Spectroscopy : The 6-amino group exhibits distinct absorbance peaks (~270 nm), useful for quantification .

Q. How is this compound incorporated into oligonucleotides, and what are its applications in nucleic acid research?

- Methodological Answer : Solid-phase synthesis using phosphoramidite chemistry is standard. The 6-amino group may require protection (e.g., with acetyl or trifluoroacetyl groups) during synthesis to prevent side reactions . Applications include:

- Epigenetic Probes : Mimics methylated cytosine residues to study DNA-protein interactions .

- Primer Design : Enhances binding specificity in PCR for AT-rich regions due to altered base-pairing .

Advanced Research Questions

Q. How does the 6-amino modification influence base-pairing dynamics and stability in DNA/RNA hybrids?

- Methodological Answer :

- Thermodynamic Studies : Use UV melting curves ( analysis) to compare duplex stability with unmodified cytidine. The 6-amino group increases hydrogen-bonding potential, potentially stabilizing mismatches .

- Molecular Dynamics Simulations : Predict interactions with complementary strands (e.g., guanine vs. adenine) .

- Crystallographic Data : Resolve structural perturbations in duplexes, such as minor groove widening .

Q. What advanced methods enable attomole-level detection and quantification of this compound in complex biological matrices?

- Methodological Answer :

- UHPLC-MS/MS : Employ isotopic internal standards (e.g., N-labeled analogs) for precise quantification. Limit of detection (LOD) can reach 10 attomoles using triple-quadrupole MS in SRM mode .

- Enzymatic Amplification : Couple with phosphatase/kinase reactions to convert the monophosphate to ATP, detectable via luciferase-based assays .

Q. How does 6-amino-2'-deoxycytidine 5'-monophosphate affect the kinetics of nucleotide-processing enzymes (e.g., kinases, polymerases)?

- Methodological Answer :

- Enzyme Assays : Compare and values with natural dCMP using radiometric or fluorogenic substrates. The 6-amino group may alter substrate binding in kinases like deoxycytidine kinase .

- Inhibitor Studies : Test competitive inhibition against dCTP in DNA polymerase assays (e.g., Taq polymerase) .

- Structural Analysis : Co-crystallize with enzymes (e.g., ribonucleotide reductase) to identify steric or electronic interference .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.